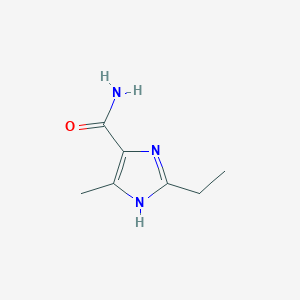![molecular formula C24H27N3O2 B053494 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one CAS No. 701304-22-5](/img/structure/B53494.png)
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.
Mécanisme D'action
The mechanism of action of 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins in the body, which are involved in various biological processes. The compound has also been shown to have antioxidant and anti-inflammatory properties, which can further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. The compound has also been shown to have anti-inflammatory and antioxidant properties, which can further contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one in lab experiments is its potential as a therapeutic agent for various diseases. The compound is also relatively easy to synthesize and can be obtained in good yields. However, one of the main limitations of using this compound is its lack of specificity, which can lead to off-target effects. Further studies are needed to optimize the compound's specificity and reduce its toxicity.
Orientations Futures
There are several future directions for research on 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one. One of the most significant directions is to optimize the compound's specificity and reduce its toxicity. Further studies are also needed to understand the compound's mechanism of action and identify its potential targets in the body. The compound's potential as a drug delivery system also needs to be explored further. Finally, more studies are needed to evaluate the compound's therapeutic potential for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Conclusion:
In conclusion, 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one is a chemical compound that has shown promising results in various scientific research applications. The compound's potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease, makes it an exciting area of research. Further studies are needed to optimize the compound's specificity and reduce its toxicity, understand its mechanism of action, and evaluate its therapeutic potential.
Méthodes De Synthèse
The synthesis method of 3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one involves several steps. One of the most commonly used methods is the one-pot, three-component reaction of 2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one, 4-methylpiperazine, and ethyl 2-bromo-2-oxoacetate in the presence of a suitable base. The reaction is carried out at room temperature, and the product is obtained in good yields.
Applications De Recherche Scientifique
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a drug delivery system, where it can be used to deliver drugs to specific target sites in the body.
Propriétés
Numéro CAS |
701304-22-5 |
|---|---|
Nom du produit |
3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one |
Formule moléculaire |
C24H27N3O2 |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |
InChI |
InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3 |
Clé InChI |
MBGOHVUPIPFVMM-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
SMILES canonique |
CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |
Synonymes |
3,5,6,7-Tetrahydro-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-phenylcyclopent[f]isoindol-1(2H)-one; 1-[(1,2,3,5,6,7-Hexahydro-3-oxo-2-phenylcyclopent[f]isoindol-1-yl)acetyl]-4-methylpiperazine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)
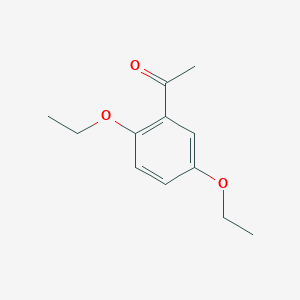
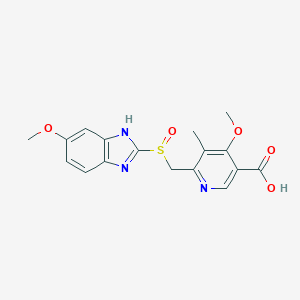


![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
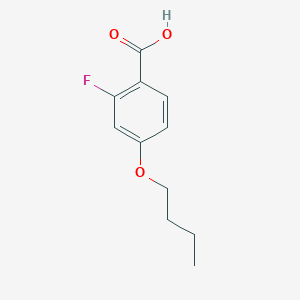
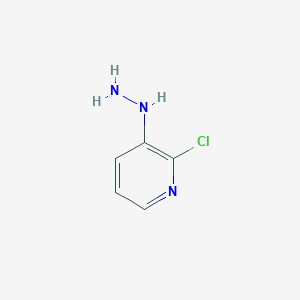
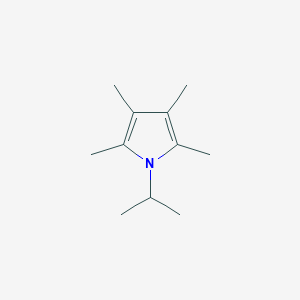
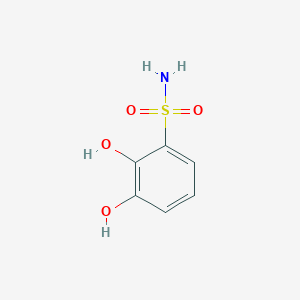
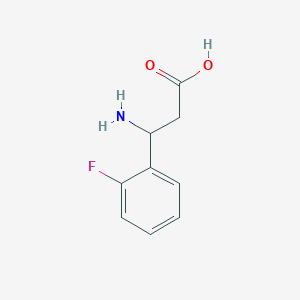
![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)
